molecular formula C16H12N4 B8287209 N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

Cat. No.: B8287209
M. Wt: 260.29 g/mol
InChI Key: RNCCWYOKKBCIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine is a useful research compound. Its molecular formula is C16H12N4 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

The synthesis of this compound typically involves multi-step synthetic pathways. One common method includes the cyclization of appropriate precursors such as 2-amino-6-hydrazinylpyrimidin-4(3H)-one with various anilines. This process can yield several derivatives with varying biological activities depending on the substitutions made on the phenyl ring or other parts of the molecule .

Anticancer Properties

This compound has demonstrated potent anticancer activity through various mechanisms:

  • Microtubule Disruption : Compounds derived from this scaffold have shown low nanomolar potency against tumor cell lines by disrupting microtubule dynamics, similar to known chemotherapeutics like colchicine .
  • VEGFR Inhibition : Certain derivatives have been identified as selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making them potential candidates for targeted cancer therapies. For instance, a derivative was found to be equipotent to standard treatments like sunitinib and semaxinib in inhibiting VEGFR-2 .

Kinase Inhibition

This compound and its derivatives are also being studied for their ability to inhibit various kinases:

  • GSK-3β Inhibition : Research has highlighted the compound's ability to act as a GSK-3β inhibitor, which is crucial in several signaling pathways related to cancer and neurodegenerative diseases. Enhanced metabolic stability and reduced cytotoxicity have been reported for some derivatives, making them promising candidates for further development .

Microtubule Targeting Agents

A study synthesized several N-substituted derivatives of 9H-pyrimido[4,5-b]indole and evaluated their effects on tumor cells. The most potent compound exhibited a GI50 value in the low nanomolar range against multiple cancer cell lines, indicating strong potential for development as a microtubule-targeting agent .

VEGFR Selectivity

Another investigation focused on the synthesis of 5-chloro-N4-substituted phenyl derivatives, which were shown to selectively inhibit VEGFR-2 over other kinases such as EGFR and PDGFRβ. This selectivity is critical for minimizing side effects associated with broader kinase inhibition in cancer therapies .

Data Tables

Compound NameActivity TypeIC50 Value (nM)Reference
N-(substituted phenyl)-9H-pyrimido[4,5-b]indoleMicrotubule DisruptionLow nanomolar
5-chloro-N4-substituted phenyl derivativeVEGFR InhibitionComparable to sunitinib
GSK-3β Inhibitor DerivativeGSK-3β Inhibition360 - 480

Properties

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

InChI

InChI=1S/C16H12N4/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h1-10H,(H2,17,18,19,20)

InChI Key

RNCCWYOKKBCIPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=C2C4=CC=CC=C4N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloroindolo[2,3-d]pyrimidine hydrochloride (R. G. Glushkov et. al., Khim.-Farm. Zh., 1967, 1(9), 25-32) (240 mg, 1 mmol) and aniline (0.27 mL, 3 mmol) in ethanol (1 mL) are heated under reflux for 6 h. The solvent is evaporated under reduced pressure, and the residue triturated with EtOAc to afford a tan powder which is filtered, and washed with cold ethanol. Recrystallization from acetone/pet. ether gives 4-anilinoindolo[2,3-d]pyrimidine (49 mg, 19%). 1H NMR (DMSO) δ1H, s), 8.84 (1H, s), 8.43 (1H, s), 8.37 (1H, d, J=8.0 Hz), 7.74 (2H, d, J=7.7 Hz), 7.52-7.08 (6H, m).
Name
4-Chloroindolo[2,3-d]pyrimidine hydrochloride
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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